3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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Overview
Description
3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that features a unique structure combining a pyrano ring and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the annulation of the pyrano ring to an existing pyrazole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrazole ring. For example, the cyclization can be initiated using p-toluenesulfonic acid under heating conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents used.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
3-Iodo-6-methylchromone: Shares a similar iodo and methyl substitution but differs in the core structure.
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate: Similar core structure but with a carboxylate group instead of an iodine atom
Uniqueness: 3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to its specific combination of a pyrano ring and a pyrazole ring with an iodine substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H9IN2O |
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Molecular Weight |
264.06 g/mol |
IUPAC Name |
3-iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C7H9IN2O/c1-4-2-6-5(3-11-4)7(8)10-9-6/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
VIDJJCMVUOQHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CO1)C(=NN2)I |
Origin of Product |
United States |
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